molecular formula C12H13ClO3 B6220303 methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate CAS No. 1812175-26-0

methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate

Cat. No.: B6220303
CAS No.: 1812175-26-0
M. Wt: 240.7
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Description

Methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate is a chemical compound characterized by a cyclobutane ring substituted with a hydroxy group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with a suitable cyclobutane precursor in the presence of a base and a catalyst. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production under optimized conditions, enhancing efficiency and scalability. The use of flow microreactors also ensures better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group and the chlorophenyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1s,3s)-3-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate
  • Methyl (1s,3s)-3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate
  • Methyl (1s,3s)-3-(4-methylphenyl)-3-hydroxycyclobutane-1-carboxylate

Uniqueness

Methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1812175-26-0

Molecular Formula

C12H13ClO3

Molecular Weight

240.7

Purity

95

Origin of Product

United States

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